molecular formula C17H12OS B15065602 1,3-Benzoxathiole, 2-(2-naphthalenyl)- CAS No. 55148-87-3

1,3-Benzoxathiole, 2-(2-naphthalenyl)-

Cat. No.: B15065602
CAS No.: 55148-87-3
M. Wt: 264.3 g/mol
InChI Key: JUMYOORWAWGOQH-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)benzo[d][1,3]oxathiole is a heterocyclic compound that features a naphthalene ring fused to a benzo[d][1,3]oxathiole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole can be achieved through several methods. One common approach involves the cyclization of aromatic 1,5-enynes using a gold(I)-catalyzed 6-endo-dig cyclization reaction . This method provides a high yield and regioselectivity, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply. The gold(I)-catalyzed cyclization method mentioned above could be adapted for industrial use with appropriate scaling and process optimization.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yl)benzo[d][1,3]oxathiole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiole moiety to a thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(naphthalen-2-yl)benzo[d][1,3]oxathiole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole involves its interaction with specific molecular targets. For example, its antipsychotic activity is attributed to its ability to antagonize dopamine D2 and serotonin 5-HT2 receptors . The compound’s structural features allow it to bind to these receptors, inhibiting their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-2-yl)benzo[d][1,3]oxathiole is unique due to its specific combination of a naphthalene ring and an oxathiole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

55148-87-3

Molecular Formula

C17H12OS

Molecular Weight

264.3 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3-benzoxathiole

InChI

InChI=1S/C17H12OS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11,17H

InChI Key

JUMYOORWAWGOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3OC4=CC=CC=C4S3

Origin of Product

United States

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